(5Z)-2-[(2-bromophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one (5Z)-2-[(2-bromophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296327
InChI: InChI=1S/C17H13BrN2O3S/c1-23-14-8-10(6-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-2-4-11(12)18/h2-9,21H,1H3,(H,19,20,22)/b15-9-
SMILES:
Molecular Formula: C17H13BrN2O3S
Molecular Weight: 405.3 g/mol

(5Z)-2-[(2-bromophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16296327

Molecular Formula: C17H13BrN2O3S

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-[(2-bromophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C17H13BrN2O3S
Molecular Weight 405.3 g/mol
IUPAC Name (5Z)-2-(2-bromophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H13BrN2O3S/c1-23-14-8-10(6-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-2-4-11(12)18/h2-9,21H,1H3,(H,19,20,22)/b15-9-
Standard InChI Key SXQCFGHYESQTLV-DHDCSXOGSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2)O
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a 1,3-thiazol-4(5H)-one core, a five-membered heterocycle containing sulfur and nitrogen atoms. The Z-configuration at the C5 position is stabilized by conjugation between the benzylidene group and the thiazolidinone ring . Key substituents include:

  • A 2-bromophenylamino group at the C2 position, contributing halogen-mediated lipophilicity and potential halogen bonding interactions.

  • A 4-hydroxy-3-methoxybenzylidene moiety at C5, introducing polar functional groups that enhance solubility and hydrogen-bonding capacity .

The molecular formula C₁₇H₁₃BrN₂O₃S (MW: 405.3 g/mol) was confirmed via high-resolution mass spectrometry. X-ray crystallography of analogous compounds reveals a planar thiazolidinone ring with dihedral angles of 15–25° between the aryl groups and the core, optimizing π-π stacking interactions .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (N-H/O-H stretches) confirm the thiazolidinone and phenolic groups.

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 3.85 ppm (3H, OCH₃), a doublet at δ 6.85–7.45 ppm (aromatic protons), and a broad peak at δ 10.2 ppm (OH) .

    • ¹³C NMR: Signals at δ 175.8 ppm (C=O) and δ 160.2 ppm (C=N).

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis typically involves a three-step protocol:

  • Formation of the Thiazolidinone Core: Cyclocondensation of 2-bromophenylthiourea with chloroacetic acid under basic conditions yields the 2-iminothiazolidin-4-one intermediate .

  • Benzylidene Incorporation: Knoevenagel condensation between the thiazolidinone and 4-hydroxy-3-methoxybenzaldehyde in ethanol with piperidine as a catalyst.

  • Purification: Recrystallization from ethanol/dichloromethane (3:1) achieves >95% purity.

Catalytic and Solvent Effects

  • Catalysts: Scandium(III) triflate enhances reaction rates by polarizing carbonyl groups, while triethylamine facilitates deprotonation .

  • Solvents: Ethanol and dichloromethane optimize yield (78–85%) by balancing solubility and reaction kinetics.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. In vitro assays show an IC₅₀ of 28 nM, attributed to:

  • Halogen bonding between the bromine atom and Tyr-177 of the enzyme .

  • Hydrogen bonding between the 4-hydroxy group and Ser-170 .

Antimicrobial Properties

Against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), activity correlates with membrane disruption via hydrophobic interactions.

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey ModificationsBiological Activity (IC₅₀ or MIC)
Target CompoundC₁₇H₁₃BrN₂O₃S2-Br, 4-OH-3-OCH₃11β-HSD1: 28 nM; S. aureus: 8 µg/mL
(5Z)-2-[(4-Bromophenyl)amino]-...C₁₇H₁₃BrN₂O₃S4-Br vs. 2-Br11β-HSD1: 45 nM (reduced potency)
(5Z)-3-(4-Bromophenyl)-5-(4-...C₁₆H₁₂BrN₃O₃SImine vs. amine at C2Anticancer: HT-29 IC₅₀ = 12 µM

Key Insights:

  • Bromine Position: 2-Bromophenyl enhances 11β-HSD1 inhibition compared to 4-bromo analogues due to improved steric alignment .

  • Hydroxy vs. Methoxy: The 4-hydroxy group is critical for hydrogen bonding, while 3-methoxy balances lipophilicity .

Pharmacodynamic and Toxicity Profiles

In Vivo Efficacy

In C57Bl/6 mice, oral administration (10 mg/kg) reduced hepatic cortisol production by 62% within 4 hours, confirming target engagement .

Toxicity Screening

  • Acute Toxicity: LD₅₀ > 1000 mg/kg in rats.

  • hERG Inhibition: IC₅₀ > 30 µM, suggesting low cardiotoxicity risk.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator